3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide is a complex organic compound that features a benzoxazole ring, a thioether linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the benzoxazole derivative with a suitable thiol compound.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thioether derivative with 2-chlorophenylpropanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, catalysts, and controlled reaction conditions to ensure purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxazole ring or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Functionalized benzoxazole or chlorophenyl derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring and the thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzoxazol-2-ylthio)acetic acid
- 3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one
Uniqueness
3-(1,3-Benzoxazol-2-ylthio)-N-(2-chlorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,9-10H2,(H,18,20) |
InChI Key |
JNAGOQMOGWXKLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.